molecular formula C21H19NO4S B8714696 diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B8714696
M. Wt: 381.4 g/mol
InChI Key: UZQCLWUMBJAMRY-LMNJBCLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The formyl group is then introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    Benzhydryl (2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate: Contains a chloromethyl group instead of a formyl group.

Uniqueness

The uniqueness of diphenylmethyl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate lies in its formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

benzhydryl (2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H19NO4S/c1-21(13-23)19(22-16(24)12-17(22)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-19H,12H2,1H3/t17-,19+,21+/m1/s1

InChI Key

UZQCLWUMBJAMRY-LMNJBCLMSA-N

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

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